
Thiantoin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiantoin sodium involves the reaction of 2-thiophenecarboxaldehyde with benzylamine to form an imine intermediate, which is then cyclized with urea to produce the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Thiantoin sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiantoin derivatives.
Applications De Recherche Scientifique
Thiantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Thiantoin sodium exerts its effects by modulating the activity of voltage-gated sodium channels in neurons . By stabilizing the inactive state of these channels, it reduces the excitability of neurons and prevents the spread of seizure activity . This mechanism is similar to that of other anticonvulsant drugs such as phenytoin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Carbamazepine: Shares similar therapeutic applications but has a different chemical structure.
Valproic Acid: Used in the treatment of epilepsy but works through different molecular targets.
Uniqueness
Thiantoin sodium is unique in its chemical structure, which includes a thiophene ring fused to an imidazolidinedione core . This structure imparts distinct pharmacological properties and makes it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
510-34-9 |
|---|---|
Formule moléculaire |
C13H9N2NaO2S |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
sodium;5-phenyl-5-thiophen-2-ylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S.Na/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9;/h1-8H,(H2,14,15,16,17);/q;+1/p-1 |
Clé InChI |
JUVAYOYHITVSBL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CS3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



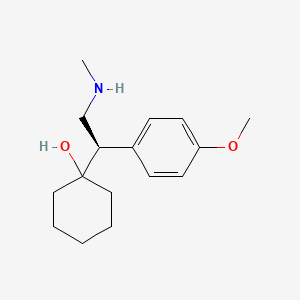
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
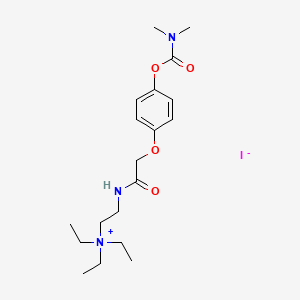
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
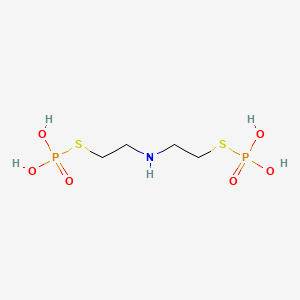
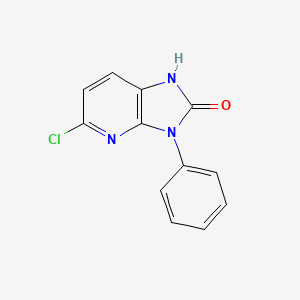
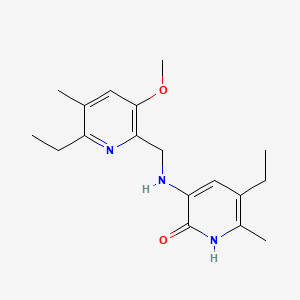

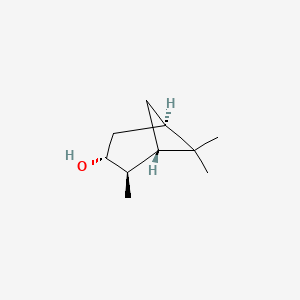

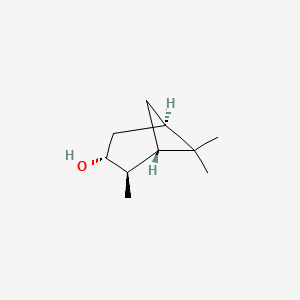
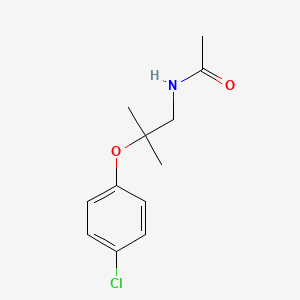
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
